Trichlorotetrafluoropropane

Description

Historical Evolution of HCFC Classification in International Environmental Agreements

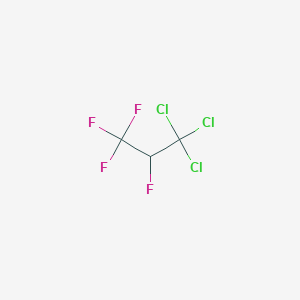

The inclusion of HCFCs in ozone depletion policy frameworks emerged from the Montreal Protocol’s 1990 London Amendment, which recognized HCFCs as transitional substitutes for chlorofluorocarbons (CFCs). Trichlorotetrafluoropropane’s classification as an ozone-depleting substance (ODS) stems from its molecular structure (C3Cl3F5), containing three chlorine atoms capable of stratospheric ozone destruction.

The 1992 Copenhagen Amendment established binding phaseout schedules for HCFCs, categorizing them under Annex C, Group I substances. This amendment mandated:

- 35% reduction from baseline consumption by 2004

- 75% reduction by 2010

- 90% reduction by 2015

- Complete phaseout by 2030 (developed countries) and 2040 (developing countries).

The Multilateral Fund’s 2021–2023 implementation plans allocated $440 million for HCFC phaseout activities, including this compound substitution in industrial applications. The compound’s ozone depletion potential (ODP) of 0.01–0.05 places it within the mid-range of controlled substances, necessitating specific reporting under Article 7 of the Montreal Protocol.

Role of this compound in Post-Montreal Protocol Phaseout Strategies

As a short-chain HCFC, this compound faced accelerated phaseout timelines compared to long-lived counterparts. Its primary industrial applications included:

- Refrigerant blends for centrifugal chillers

- Fire suppression system components

- Solvent carrier in precision electronics manufacturing

The United States Environmental Protection Agency’s (EPA) allowance system created market mechanisms for phased reduction, capping annual production at 0.5% of baseline since 2020. Under this system:

| Regulatory Mechanism | Impact on this compound |

|---|---|

| Allowance Trading | Enabled cost-effective compliance through market transfers |

| Import Quotas | Restricted non-essential uses to 100 MT/year |

| Critical Use Exemptions | Limited to military aerospace applications |

The European Union’s F-Gas Regulation (517/2014) imposed stricter controls, banning this compound in new stationary refrigeration systems and requiring leak-check thresholds of 10 tonnes CO2-equivalent. The 2023 F-Gas Regulation revision accelerates phaseout timelines, mandating complete elimination from heat pumps by 2027 and commercial refrigeration by 2030.

Comparative Analysis of Regulatory Status Across Jurisdictions

United States

- Maintains HCFC-224db production under 40 CFR 82.19

- Allows 0.05 ODP-weighted metric tons for existing equipment servicing

- Requires destruction verification through EPA-approved technologies

European Union

- Prohibits virgin HCFC-224db use since 2015

- Mandates reclaimed stocks to meet EN 14230 purity standards

- Imposes €100/tonne penalty on excess HFC-equivalent emissions

Asian Markets

- China’s HCFC Phaseout Management Plan (HPMP) targets 67.5% reduction by 2025

- India’s Ozone Rules 2020 permit HCFC-224db only for metered-dose inhalers

- ASEAN harmonization initiative caps imports at 2018–2020 average levels

Jurisdictional divergence creates compliance challenges for multinational corporations. The table below illustrates key regulatory parameters:

| Parameter | US EPA | EU F-Gas | China HPMP |

|---|---|---|---|

| Phaseout Deadline | 2030 | 2027 | 2025 |

| Recycled Material Allowance | 15% of 2010 baseline | Prohibited | 5% annual decay |

| Reporting Frequency | Quarterly | Biannual | Annual |

The Montreal Protocol’s Technology and Economic Assessment Panel (TEAP) estimates that current global controls will prevent 289,332 ODP-tonnes of this compound emissions by 2030. However, residual use in legacy equipment and lack of standardized destruction protocols continue to challenge complete phaseout.

Properties

IUPAC Name |

1,1,1-trichloro-2,3,3,3-tetrafluoropropane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3HCl3F4/c4-2(5,6)1(7)3(8,9)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PENBTNKXKCPEQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(F)(F)F)(C(Cl)(Cl)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3HCl3F4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60597163 | |

| Record name | 1,1,1-Trichloro-2,3,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53063-52-8 | |

| Record name | 1,1,1-Trichloro-2,3,3,3-tetrafluoropropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60597163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Trichlorotetrafluoropropane can be synthesized through various chemical reactions involving fluorination and chlorination of propane derivatives. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale chemical reactors that allow for precise control of reaction conditions. The process typically involves the use of chlorofluorocarbons as starting materials, which are then subjected to controlled fluorination and chlorination reactions .

Chemical Reactions Analysis

Types of Reactions

Trichlorotetrafluoropropane undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of carbonyl or carboxyl groups.

Reduction: This reaction involves the removal of chlorine or fluorine atoms, leading to the formation of less halogenated derivatives.

Substitution: This reaction involves the replacement of chlorine or fluorine atoms with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The reaction conditions, such as temperature and solvent, are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions include various halogenated derivatives of propane, such as dichlorodifluoropropane and monochlorotrifluoropropane .

Scientific Research Applications

Trichlorotetrafluoropropane has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in organic synthesis and as a solvent for various chemical reactions.

Biology: It is used in the study of enzyme mechanisms and protein interactions due to its ability to stabilize certain molecular structures.

Medicine: It is used in the development of pharmaceuticals and as a diagnostic agent in medical imaging.

Industry: It is used in the production of refrigerants, propellants, and other industrial chemicals

Mechanism of Action

The mechanism of action of Trichlorotetrafluoropropane involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biochemical effects. The pathways involved in these interactions include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Key Compounds and Their Properties

The following table compares Trichlorotetrafluoropropane (HCFC-224) with structurally related HCFCs and CFCs:

Structural and Functional Differences

- Chlorine/Fluorine Ratio : HCFC-224 (3 Cl, 4 F) has a lower ODP than CFC-214 (4 Cl, 4 F), demonstrating how increased fluorine substitution reduces ozone depletion .

- Isomerism : Variants like R-251 (ODP 0.001–0.01 ) and HCFC-224 (ODP 0.01–0.09) highlight how chlorine positioning affects ODP. For example, R-251 may represent a branched isomer with lower atmospheric stability .

- Phase-Out Timelines : HCFC-224 is subject to slower phase-out compared to CFCs like CFC-214, which were banned earlier due to higher ODPs .

Research Findings and Discrepancies

- ODP Variability : The ODP of HCFC-224 is inconsistently reported (e.g., 0.01–0.09 in Zimbabwean regulations vs. 0.01–0.09 in U.S. EPA data ). These ranges reflect measurement uncertainties and isomer-specific reactivity .

- Regulatory Conflicts : While the EU restricts HCFC-224 under Regulation 1386/2015 , some industrial guidelines (e.g., Toyota) prohibit its use entirely .

- Alternatives : Dichloropentafluoropropane (HCFC-225) has a lower ODP (0.02–0.07) but is being replaced by hydrofluorocarbons (HFCs) with zero ODP .

Q & A

Basic: What are the critical physicochemical properties of Trichlorotetrafluoropropane (HCFC-224) for experimental design?

Answer:

this compound (C₃HF₄Cl₃) is a halogenated hydrocarbon with a molecular weight of 219.39 g/mol. Key properties include its boiling point (estimated between 40–60°C based on analogous HCFCs) and thermal stability under inert conditions. Its low polarity necessitates non-polar solvents for dissolution in synthetic workflows. Researchers must account for its volatility and potential decomposition at high temperatures (>200°C) when designing reactions . Handling requires cold storage (0–6°C) to prevent degradation, as noted in analogous halogenated compounds .

Basic: What standardized protocols exist for synthesizing this compound in laboratory settings?

Answer:

Synthesis typically involves stepwise halogen exchange reactions. A common method is fluorination of trichloropropane precursors using anhydrous HF or metal fluorides (e.g., KF) under controlled temperatures (80–120°C) and pressure (2–5 atm). Purity is ensured via fractional distillation, with GC-MS validation (e.g., DB-5 columns, electron ionization at 70 eV) to confirm >98% purity. Safety protocols for HF handling, including neutralization with CaCO₃, are critical .

Advanced: How is the ozone depletion potential (ODP) of this compound quantified in atmospheric studies?

Answer:

ODP is calculated relative to CCl₃F (ODP = 1.0) using the Copenhagen Protocol’s semi-empirical model. Key steps include:

Lifetime estimation : Measure atmospheric residence time via UV photolysis rates (λ = 190–250 nm) and OH radical reactivity in smog chambers.

Chlorine-loading efficiency : Quantify Cl atom release using FTIR or mass spectrometry.

Model integration : Compare results to reference substances in global circulation models (e.g., GEOS-Chem). Contradictions in ODP values (e.g., lab vs. field data) often arise from heterogeneous reaction assumptions, requiring sensitivity analysis .

Advanced: What analytical techniques resolve discrepancies in environmental persistence data for this compound?

Answer:

Conflicting half-life data (e.g., 2–15 years) are addressed via:

- Comparative chamber studies : Conduct parallel experiments under varying humidity, temperature, and light conditions.

- Isotopic labeling : Use ¹³C-labeled HCFC-224 to track degradation pathways via LC-QTOF-MS.

- Meta-analysis : Apply PRISMA guidelines to aggregate peer-reviewed data while excluding non-validated sources (e.g., non-peer-reviewed industry reports) .

Basic: What regulatory frameworks govern the use of this compound in academic research?

Answer:

HCFC-224 is regulated under:

- Montreal Protocol : Listed as an ozone-depleting substance (ODS), restricting production quotas.

- EPA Significant New Alternatives Policy (SNAP) : Prohibits non-essential applications.

- EU Regulation (EC) No 1005/2009 : Requires permits for laboratory use exceeding 0.1% concentration in formulations .

Advanced: What chromatographic methods detect trace-level this compound in environmental samples?

Answer:

For sub-ppm detection:

- GC-ECD : Use RTX-624 columns (30 m × 0.25 mm) with temperature programming (40°C to 200°C at 10°C/min). Detection limit: 0.01 ppb.

- HPLC-MS/MS : Employ C18 columns (2.1 mm × 50 mm) with APCI ionization in negative mode. Quantify via MRM transitions (m/z 219 → 35, 219 → 37). Validate with EPA Method 1613 .

Advanced: How do computational models predict the reaction kinetics of this compound in stratospheric conditions?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates bond dissociation energies (BDEs) for Cl-C and F-C bonds. Transition state theory (TST) models reaction rates with OH radicals, incorporating Wigner tunneling corrections. Discrepancies between modeled and experimental rates are resolved by adjusting collisional energy transfer parameters in Master Equation solvers (e.g., MESMER) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.